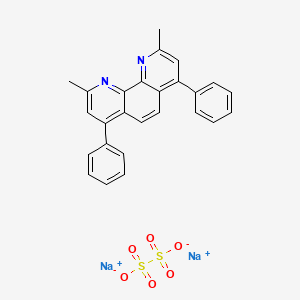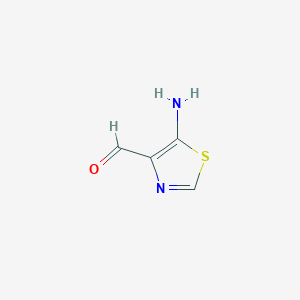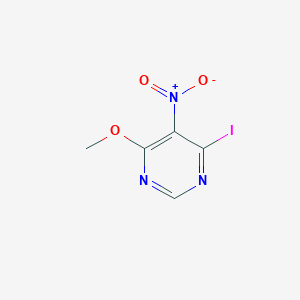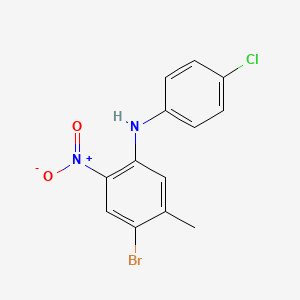![molecular formula C8H6N4O3 B13094175 [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione CAS No. 35612-19-2](/img/structure/B13094175.png)
[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione is a heterocyclic compound with a unique structure that includes two pyrimidine rings connected by a single bond
Vorbereitungsmethoden
The synthesis of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione typically involves multi-step reactions. One common method includes the condensation of 2-methoxyaniline with dipyrimidine, followed by oxidation to yield the target compound . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acetonitrile, DMF, and Cs2CO3 . Major products formed from these reactions include various substituted bipyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione can be compared with other similar compounds such as:
2,2’-Bipyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms.
4,4’-Bipyridine: Another related compound with a different arrangement of nitrogen atoms.
Quinazolinones: These compounds have a benzene ring fused with a pyrimidine ring and exhibit various biological activities.
The uniqueness of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35612-19-2 |
|---|---|
Molekularformel |
C8H6N4O3 |
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
6-(2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O3/c13-6-3-5(11-8(15)12-6)4-1-2-9-7(14)10-4/h1-3H,(H,9,10,14)(H2,11,12,13,15) |
InChI-Schlüssel |
CFSOLYYMXDWFTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=O)N=C1)C2=CC(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)
![tetraazanium;[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13094126.png)
![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)





![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)

